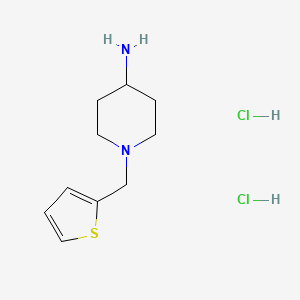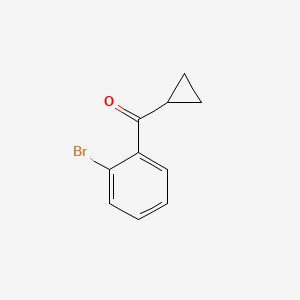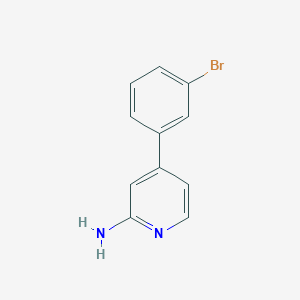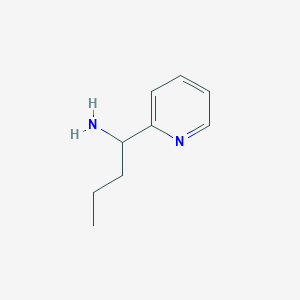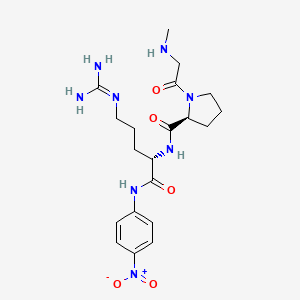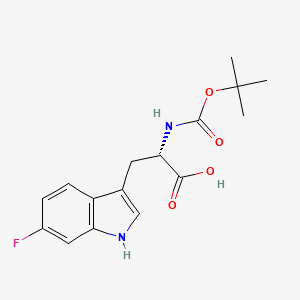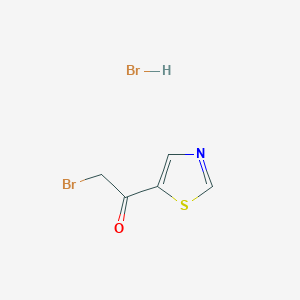
2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide
Descripción general
Descripción
“2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide” is a chemical compound with the CAS Number: 231297-35-1 . It has a molecular weight of 286.97 . The compound is a grey solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H4BrNOS.BrH/c6-1-4(8)5-2-7-3-9-5;/h2-3H,1H2;1H . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms.Aplicaciones Científicas De Investigación
Synthesis of Immunomodulatory Agents
Research conducted by Abdel‐Aziz et al. (2011) involved the synthesis of 6-Bromo-3-methylthiazolo[3,2-a]- benzimidazole derivatives from 2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide. These compounds demonstrated potent immunosuppressive and immunostimulatory activities towards macrophages and T-lymphocytes. Additionally, some derivatives showed significant inhibitory effects on LPS-stimulated NO generation and exhibited cytotoxicity against various cancer cell lines, including colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia, indicating their potential as multipotent compounds for therapeutic applications (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Anticancer Compound Development
Potikha and Brovarets (2020) explored a methodology for creating imidazo[2,1-b][1,3]thiazole systems, leveraging this compound as a key intermediate. One of the synthesized compounds displayed moderate efficacy in suppressing the growth of kidney cancer cells, with lesser effects observed in prostate, colon cancer, and leukemia cell lines. This research underscores the utility of the compound in developing potential anticancer agents (Potikha & Brovarets, 2020).
Antimicrobial and Antimalarial Activities
Vekariya et al. (2017) detailed the microwave-assisted green synthesis of imidazo[2,1-b]thiazole derivatives using this compound. These compounds exhibited significant antimicrobial and antimalarial activities, indicating their potential as leads for developing new therapeutic agents in the fight against infectious diseases (Vekariya, Patel, Vekariya, Prajapati, Rajani, Rajani, & Patel, 2017).
DNA and RNA Interaction Studies
Mandal et al. (2019) synthesized a novel bromo-bridged dimeric copper(II) complex using a Schiff-base ligand derived from this compound. Their studies revealed that the complex binds with DNA and RNA, showing major and minor groove binding, respectively. Such interactions are crucial for understanding the molecular mechanisms of action of potential therapeutic agents and their development (Mandal, Guhathakurta, Basu, Pradhan, Purohit, Chowdhury, & Naskar, 2019).
Mecanismo De Acción
Mode of Action
Thiazole compounds are known for their diverse biological activities, which suggests that they may interact with their targets in multiple ways .
Biochemical Pathways
Some thiazole compounds have been reported to interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Pharmacokinetics
97 g/mol suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.
Result of Action
As a thiazole compound, it may exhibit diverse biological activities, including potential antimicrobial, anti-inflammatory, and analgesic effects .
Análisis Bioquímico
Biochemical Properties
2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide plays a crucial role in biochemical reactions, particularly in the synthesis of imidazole-containing compounds . It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. The compound’s bromine atom is highly reactive, allowing it to participate in nucleophilic substitution reactions. This reactivity makes this compound a valuable tool in organic synthesis and medicinal chemistry.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular proteins and enzymes can lead to changes in cell behavior, including alterations in cell growth, differentiation, and apoptosis. These effects make this compound a potential candidate for therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, inhibiting or activating their activity. This binding interaction can lead to changes in gene expression and cellular function. For example, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is important to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s bromine atom allows it to participate in halogenation reactions, which can modify the activity of metabolic enzymes . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications and minimizing potential side effects .
Propiedades
IUPAC Name |
2-bromo-1-(1,3-thiazol-5-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS.BrH/c6-1-4(8)5-2-7-3-9-5;/h2-3H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIMCLNSUNSKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
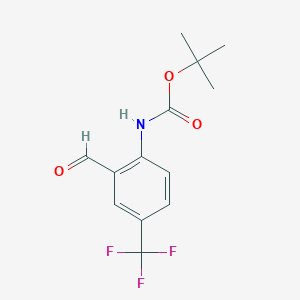
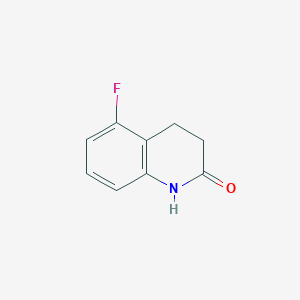
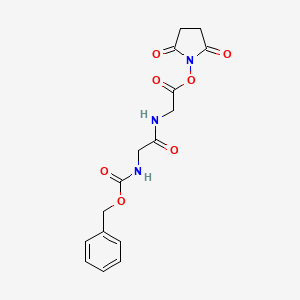
![Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1344571.png)
